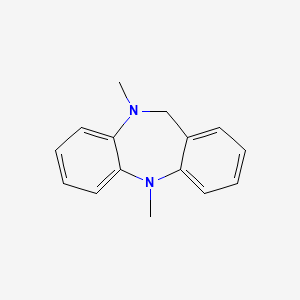![molecular formula C25H48N2O4 B13740858 (2S)-2-[acetyl(16-methylheptadecyl)amino]-5-amino-5-oxopentanoic acid](/img/structure/B13740858.png)
(2S)-2-[acetyl(16-methylheptadecyl)amino]-5-amino-5-oxopentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-[acetyl(16-methylheptadecyl)amino]-5-amino-5-oxopentanoic acid is a complex organic compound with a unique structure that includes an acetyl group, a long alkyl chain, and an amino acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[acetyl(16-methylheptadecyl)amino]-5-amino-5-oxopentanoic acid typically involves multiple steps, starting with the preparation of the amino acid backbone. One common method is the esterification of amino acids using methanol and trimethylchlorosilane . The long alkyl chain can be introduced through a series of reactions involving the formation of an amide bond between the acetyl group and the alkyl amine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced techniques such as cryogenic electron microscopy (cryo-EM) can aid in the preparation and analysis of the compound .
化学反応の分析
Types of Reactions
(2S)-2-[acetyl(16-methylheptadecyl)amino]-5-amino-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
(2S)-2-[acetyl(16-methylheptadecyl)amino]-5-amino-5-oxopentanoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological molecules and its potential as a biochemical probe.
Medicine: Research may focus on its potential therapeutic effects and its role in drug development.
Industry: The compound can be used in the development of new materials and chemical processes.
作用機序
The mechanism by which (2S)-2-[acetyl(16-methylheptadecyl)amino]-5-amino-5-oxopentanoic acid exerts its effects involves its interaction with specific molecular targets. The acetyl group and the long alkyl chain may play a role in binding to proteins or other biomolecules, influencing their function and activity. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Similar compounds include other amino acid derivatives with long alkyl chains and acetyl groups. Examples include various amino acid esters and amides.
Uniqueness
What sets (2S)-2-[acetyl(16-methylheptadecyl)amino]-5-amino-5-oxopentanoic acid apart is its specific combination of functional groups and its potential for diverse applications. The presence of both an acetyl group and a long alkyl chain provides unique chemical properties that can be exploited in various fields.
特性
分子式 |
C25H48N2O4 |
|---|---|
分子量 |
440.7 g/mol |
IUPAC名 |
(2S)-2-[acetyl(16-methylheptadecyl)amino]-5-amino-5-oxopentanoic acid |
InChI |
InChI=1S/C25H48N2O4/c1-21(2)17-15-13-11-9-7-5-4-6-8-10-12-14-16-20-27(22(3)28)23(25(30)31)18-19-24(26)29/h21,23H,4-20H2,1-3H3,(H2,26,29)(H,30,31)/t23-/m0/s1 |
InChIキー |
BMROJHRWMNLJDM-QHCPKHFHSA-N |
異性体SMILES |
CC(C)CCCCCCCCCCCCCCCN([C@@H](CCC(=O)N)C(=O)O)C(=O)C |
正規SMILES |
CC(C)CCCCCCCCCCCCCCCN(C(CCC(=O)N)C(=O)O)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(3-piperidin-1-ium-1-ylpropoxycarbonyl)-3-propoxyphenyl]azanium;dichloride](/img/structure/B13740788.png)
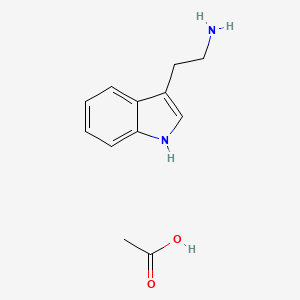

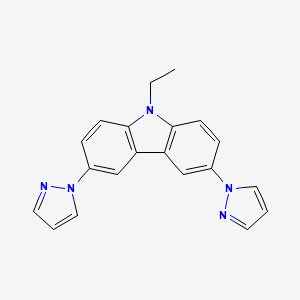
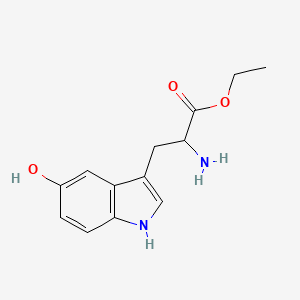
![4-[4,6-Bis(4-carboxylatophenyl)-1,3,5-triazin-2-yl]benzoate;oxygen(2-);zirconium(4+);pentahydroxide;trihydrate](/img/structure/B13740826.png)

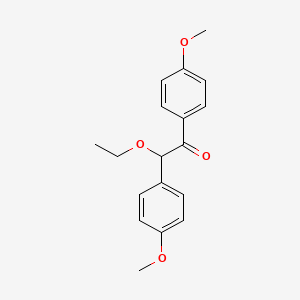
![4'-(Trifluoromethyl)[1,1'-biphenyl]-4-sulfonic acid](/img/structure/B13740837.png)

![N-Methyl-norgranatan-3-ol beta-diphenylacetyl ester [German]](/img/structure/B13740846.png)

